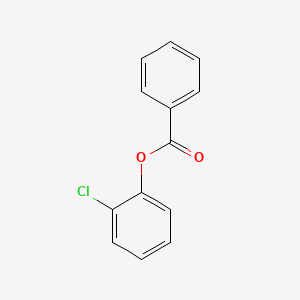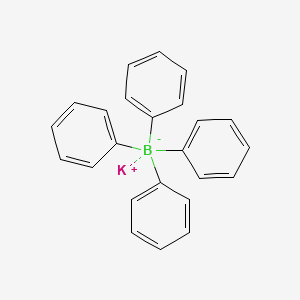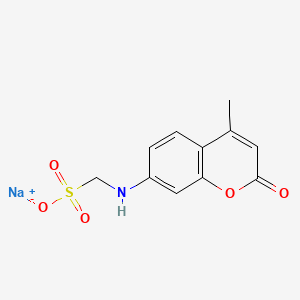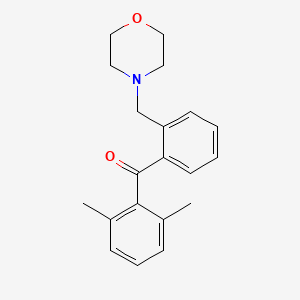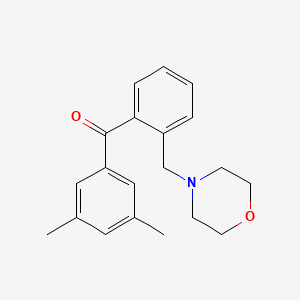
1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one is an organic compound belonging to the class of compounds known as phenylpropane derivatives. It is a colorless liquid at room temperature with a molecular weight of 242.35 g/mol. It is a highly reactive compound with a melting point of -51.5°C and a boiling point of 238°C. It is insoluble in water and has a density of 1.08 g/cm3. It is a common starting material in the synthesis of a variety of compounds, including pharmaceuticals and dyes.
Wissenschaftliche Forschungsanwendungen
Photocyclization in Chemical Reactions
1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one has applications in photocyclization reactions. Research shows that similar compounds, when subjected to photochemical conditions, undergo cyclization to form different chemical structures like flavones, a notable process in organic chemistry (Košmrlj & Šket, 2007).
Applications in Enantioselective Synthesis
This compound is used in the enantioselective synthesis of important intermediates for antidepressants. A study demonstrated the use of mutants of a carbonyl reductase enzyme to catalyze the reduction of similar compounds to create enantiomerically enriched products (Zhang et al., 2015).
Lanthanide Metal-Organic Frameworks
Compounds like this compound are used in creating lanthanide(III)-organic frameworks. These frameworks show potential in sensing applications, particularly in detecting benzaldehyde derivatives due to their selective fluorescence response (Shi et al., 2015).
Synthesis of Fused Pyrido and Pyrazolo Compounds
Research indicates the use of similar compounds in catalyst-free synthesis of fused pyrido and pyrazolo compounds, showcasing their importance in creating complex chemical structures (Rahmati & Khalesi, 2012).
Synthesis of Pyrazole Derivatives
This compound is involved in the solvent-free synthesis of pyrazole derivatives, indicating its role in creating pharmacologically significant structures (Thirunarayanan & Sekar, 2016).
Conformational Analysis in Organic Chemistry
The compound has relevance in the conformational analysis of organic compounds, where its structure and interaction with other molecules can be studied for better understanding of molecular behavior (Wałejko et al., 2019).
Nonlinear Optical Properties
Research also shows that derivatives of this compound exhibit nonlinear optical properties, making them candidates for optical limiting and photonic applications (Shetty et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes such as monoamine oxidase . These enzymes play a crucial role in the metabolism of neurotransmitters, which are vital for the proper functioning of the nervous system .
Mode of Action
For instance, some compounds have been found to exhibit inhibitory activity against monoamine oxidase, acting as competitive and reversible inhibitors . This means they bind to the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
If it does indeed inhibit monoamine oxidase, it would affect the metabolic pathways of neurotransmitters such as dopamine, norepinephrine, and serotonin . This could potentially lead to an increase in the levels of these neurotransmitters, which could have various downstream effects depending on the specific context within the body .
Result of Action
If it acts as an inhibitor of monoamine oxidase, it could potentially lead to increased levels of certain neurotransmitters in the body . This could have various effects, depending on the specific neurotransmitters involved and the context within the body .
Biochemische Analyse
Biochemical Properties
1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, leading to changes in gene expression related to cell proliferation and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that the compound remains stable for extended periods, allowing for prolonged observation of its effects . In vivo studies indicate that its degradation products can also have significant biological activity, which may contribute to its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further influence metabolic flux and alter the levels of other metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with ABC transporters, which facilitate its movement across cellular membranes . Additionally, the compound can bind to plasma proteins, affecting its distribution and localization within different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize within specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is often directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action within the cell .
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-8-10-16(12-14(13)2)17(18)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAQVBNCVJRMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643979 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158511-72-9 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


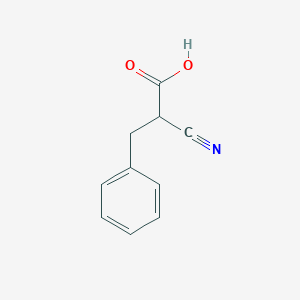
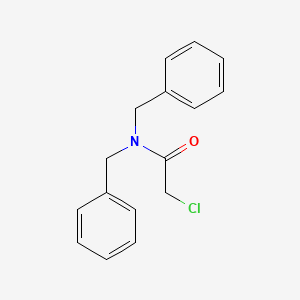
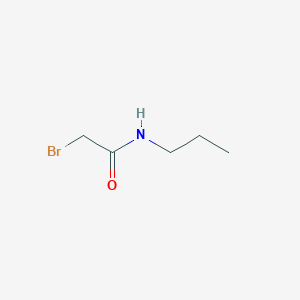
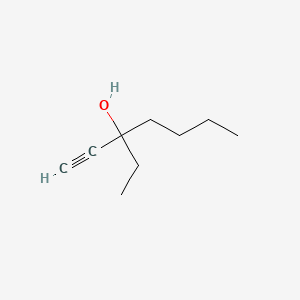
![n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360416.png)


